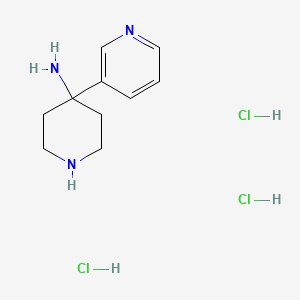![molecular formula C14H12O5 B2900974 2,9-Dihydroxy-7-methoxy-4-methylnaphtho[1,2-b]furan-3(2h)-one CAS No. 1558053-97-6](/img/structure/B2900974.png)
2,9-Dihydroxy-7-methoxy-4-methylnaphtho[1,2-b]furan-3(2h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9-Dihydroxy-7-methoxy-4-methylnaphtho[1,2-b]furan-3(2h)-one is a unique organic compound characterized by its naphthofuran structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 2,9-Dihydroxy-7-methoxy-4-methylnaphtho[1,2-b]furan-3(2h)-one typically involves multi-step organic synthesis pathways. Starting from readily available precursors, the synthesis might include steps such as aromatic electrophilic substitution, cyclization reactions, and specific functional group transformations. The precise control of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to achieve high yields and purity.
Industrial Production Methods: : For industrial-scale production, methods such as batch or continuous flow reactions might be employed. The use of catalysts to enhance reaction rates and the implementation of purification techniques like crystallization or chromatography are integral to the industrial process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, resulting in the formation of quinones or other oxidized derivatives.
Reduction: : Reduction reactions may convert certain functional groups within the compound to their respective reduced forms.
Substitution: : Substitution reactions, particularly electrophilic aromatic substitution, can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions: : Reagents like potassium permanganate for oxidation, palladium catalysts for reduction, and halogenating agents for substitution are commonly used. Conditions vary from aqueous solutions to organic solvents, with temperature adjustments based on the specific reaction requirements.
Major Products: : The primary products depend on the reaction type. For example, oxidation might yield quinones, while substitution reactions introduce new functional groups onto the naphthofuran structure.
Aplicaciones Científicas De Investigación
2,9-Dihydroxy-7-methoxy-4-methylnaphtho[1,2-b]furan-3(2h)-one has garnered interest in diverse research areas:
Chemistry: : Its unique structure makes it a valuable compound for studying aromaticity, electron delocalization, and reactivity patterns in naphthofurans.
Biology: : Research explores its potential bioactivity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: : Investigations focus on its therapeutic potential, particularly in drug development for treating various diseases.
Industry: : The compound's chemical stability and reactivity profile make it suitable for applications in material science and the development of novel organic compounds.
Mecanismo De Acción
The compound's mechanism of action involves interactions with specific molecular targets and pathways. For example, its potential bioactivity might result from its ability to interact with cellular enzymes, receptors, or DNA. The molecular structure allows it to fit into particular binding sites, influencing biological processes and pathways.
Comparación Con Compuestos Similares
Compared to other naphthofurans or related aromatic compounds, 2,9-Dihydroxy-7-methoxy-4-methylnaphtho[1,2-b]furan-3(2h)-one stands out due to its unique substitution pattern and functional group arrangement. Similar compounds might include:
2,7-Dihydroxynaphtho[1,2-b]furan-3(2h)-one
4-Methoxynaphtho[1,2-b]furan-3(2h)-one
7-Methyl-2-hydroxynaphtho[1,2-b]furan-3(2h)-one
Happy to help dig into the science of this compound with you! If there's more you want to explore or clarify, feel free to let me know.
Propiedades
IUPAC Name |
2,9-dihydroxy-7-methoxy-4-methylbenzo[g][1]benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c1-6-3-7-4-8(18-2)5-9(15)11(7)13-10(6)12(16)14(17)19-13/h3-5,14-15,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTWIJOKGOCEAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2C3=C1C(=O)C(O3)O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-morpholinoethanone](/img/structure/B2900891.png)

![1-cyclohexyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B2900896.png)

![METHYL 6-FLUORO-4-{[(3-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE](/img/structure/B2900899.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B2900900.png)

![2-(benzylsulfanyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide](/img/structure/B2900902.png)
![3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2900904.png)
![(4S)-3-[(oxolan-3-yl)methanesulfonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2900905.png)

![N-(4-fluorophenyl)-1-methyl-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2900908.png)
![3-(2-ethoxyethyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2900911.png)
![2-(naphthalen-1-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2900913.png)
